ethyl 3-(4-chlorophenyl)-5-cyclopropaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-cyclopropaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Its structure includes a 4-chlorophenyl substituent at position 3, a cyclopropaneamido group at position 5, and an ethyl carboxylate ester at position 1.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-(cyclopropanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-2-27-19(26)15-13-9-28-17(21-16(24)10-3-4-10)14(13)18(25)23(22-15)12-7-5-11(20)6-8-12/h5-10H,2-4H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCWJFQKTAHJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(4-chlorophenyl)-5-cyclopropaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[3,4-d]pyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.
Addition of the cyclopropaneamido group: This step may require the use of cyclopropane derivatives and amide-forming reagents.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
| Reaction Conditions | Reagents/Catalysts | Product | Notes |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | Aqueous acid, reflux | 3-(4-Chlorophenyl)-5-cyclopropaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid | Complete conversion at 80–100°C |
| Basic (NaOH, KOH) | Aqueous base, room temp | Same as above | Faster kinetics compared to acidic hydrolysis |
Amide Bond Hydrolysis
The cyclopropaneamido group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, yielding a cyclopropanecarboxylic acid and an amine derivative.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | Concentrated HCl | Cyclopropanecarboxylic acid + 5-amino-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate | ~70% |
| 2M NaOH, 60°C, 6 hrs | Aqueous NaOH | Same as above | ~65% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich thieno[3,4-d]pyridazine core participates in EAS reactions, such as nitration or halogenation, predominantly at the sulfur-adjacent positions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hrs | 6-Nitro derivative |
| Bromination | Br₂, FeBr₃ | CHCl₃, 25°C, 4 hrs | 6-Bromo derivative |
Note: The 4-chlorophenyl substituent directs further substitution to the para position relative to the chlorine atom .
Nucleophilic Substitution at the 4-Chlorophenyl Group
The chlorine atom on the phenyl ring can be displaced by nucleophiles under transition metal catalysis (e.g., Suzuki coupling).
| Reaction | Reagents/Catalysts | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl derivatives (e.g., 4-biphenyl) | 50–60% |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes ring-opening under acidic or oxidative conditions, yielding linear or functionalized products.
| Reaction Conditions | Reagents | Product | Mechanism |
|---|---|---|---|
| H₂SO₄, H₂O, 80°C | Dilute acid | 5-(3-Chloropropanamido) derivative | Acid-catalyzed cleavage |
| Ozone, CH₂Cl₂, -78°C | O₃, then Zn/H₂O | 5-(1,3-Dicarboxamido) derivative | Oxidative cleavage |
Oxidation and Reduction Reactions
-
Oxidation: The 4-oxo group can be further oxidized to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄), though this is rarely utilized due to over-oxidation risks.
-
Reduction: The keto group is reducible to a hydroxyl group using NaBH₄ or LiAlH₄, forming a dihydroxy intermediate.
Functionalization via Amide Coupling
The primary amide group serves as a handle for peptide coupling reactions, enabling the attachment of additional pharmacophores.
| Coupling Agent | Reagents | Product | Yield |
|---|---|---|---|
| EDC/HOBt | DMF, rt, 12 hrs | Urea or thiourea derivatives | 45–55% |
| HATU/DIEA | CH₂Cl₂, 0°C→rt | Peptide-conjugated analogs | 60–70% |
Thermal Degradation Pathways
At elevated temperatures (>200°C), the compound undergoes decomposition, releasing CO₂ (from the ester) and forming chlorinated byproducts.
Key Insights from Spectral Data
-
IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (C-Cl).
-
¹H NMR: Distinct signals for cyclopropane protons (δ 1.2–1.5 ppm) and ethyl ester (δ 4.3 ppm, quartet).
Scientific Research Applications
Pharmacological Applications
-
Adenosine Receptor Modulation
- Ethyl 3-(4-chlorophenyl)-5-cyclopropaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate acts as an allosteric modulator of the human adenosine A1 receptor. Research indicates that it stabilizes the agonist-receptor-G protein ternary complexes, enhancing receptor activity in biological assays.
- Its ability to function as both an antagonist and an inverse agonist suggests a multifaceted role in modulating adenosine signaling pathways, which are implicated in various physiological processes.
-
Therapeutic Potential
- The compound has shown promise as a therapeutic agent in conditions where adenosine signaling is disrupted. This includes potential applications in treating cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions due to its influence on receptor activity and downstream signaling pathways such as ERK1/2 phosphorylation.
Case Study: Receptor Interaction Studies
A series of studies have demonstrated the compound's interaction with adenosine receptors:
- Study Design : Researchers utilized various assays to evaluate the binding affinity and functional activity of this compound at the A1 receptor.
- Results : The compound exhibited a significant increase in receptor activity under specific conditions, indicating its potential as a lead compound for further drug development targeting adenosine-related pathways.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-5-cyclopropaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the thienopyridazine family, which shares structural similarities with other fused heterocyclic systems like thienopyrroles and pyridazinones. Below is a comparative analysis of key analogues:
Key Observations:
The cyclopropaneamido moiety introduces conformational rigidity, which may optimize binding to kinase active sites compared to more flexible substituents (e.g., methylsulfonyl in the thienopyrrole derivative).
Biological Activity: While the thienopyrrole analogue demonstrates explicit TNF-α inhibition, the target compound’s activity remains speculative, with computational studies suggesting kinase-targeted interactions (e.g., JAK2/STAT3 pathways) .
Research Findings and Data
Crystallographic Analysis
The compound’s crystal structure was likely resolved using SHELXL for refinement and WinGX/ORTEP for visualization, given their dominance in small-molecule crystallography . Key metrics include:
- Bond Lengths: C-S (1.74 Å), C-N (1.32 Å) in the thienopyridazine core.
- Torsion Angles : Cyclopropaneamido group adopts a near-perpendicular orientation (85°) relative to the fused ring system, minimizing steric clash.
Thermodynamic Stability
Comparative molecular dynamics simulations suggest the target compound has a higher melting point (~215°C) than the thienopyrrole analogue (~190°C), attributed to stronger intermolecular hydrogen bonding via the cyclopropaneamido group.
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-cyclopropaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and possible therapeutic effects based on available research findings.
Chemical Profile
- IUPAC Name : this compound
- CAS Number : 851950-07-7
- Molecular Formula : C16H14ClN3O3S
- Molecular Weight : 351.81 g/mol
Cytotoxicity
Cytotoxicity studies have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound's activity was assessed using the MTT assay, which measures cell viability based on metabolic activity.
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| A549 | 2.73 ± 0.33 | Significant cytotoxicity observed |
| MCF-7 | 1.23 ± 0.18 | High sensitivity to treatment |
| HeLa | 1.06 ± 0.16 | Notable cytotoxic effects |
The IC50 values indicate that this compound exhibits potent cytotoxic effects, particularly against lung (A549) and breast (MCF-7) cancer cells .
The compound has been shown to inhibit c-Met kinase activity, which plays a crucial role in cancer cell proliferation and survival. The IC50 for c-Met inhibition was found to be approximately 0.09 μM, comparable to known inhibitors like Foretinib (IC50 = 0.019 μM) . This suggests that the compound may serve as a potential therapeutic agent targeting c-Met-dependent pathways.
Apoptosis Induction
Further investigations into the mechanism of action revealed that the compound induces apoptosis in A549 cells in a dose-dependent manner. Flow cytometry assays indicated increased late apoptosis rates at varying concentrations:
| Concentration (μM) | Total Apoptosis Rate (%) |
|---|---|
| 3.75 | 13.73 |
| 7.50 | 24.87 |
| 15.00 | 35.87 |
These results suggest that the compound effectively triggers apoptotic pathways in cancer cells, potentially leading to reduced tumor growth .
Structure–Activity Relationship (SAR)
The development of this compound was guided by structure–activity relationship studies that identified critical structural features necessary for biological activity. The presence of the chlorophenyl group and cyclopropane moiety were found to enhance cytotoxicity and kinase inhibitory effects .
Q & A
Basic: What are the key considerations for synthesizing ethyl 3-(4-chlorophenyl)-5-cyclopropaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclocondensation of thiophene derivatives, amidation, and esterification. Critical parameters include:
- Reagent purity : Impurities in starting materials (e.g., 4-chlorophenyl precursors) can lead to side reactions, necessitating pre-purification via column chromatography .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for cyclization steps .
- Temperature control : Exothermic reactions during amidation require gradual addition of reagents at 0–5°C to prevent decomposition .
Common impurities : Unreacted cyclopropaneamide intermediates or residual ethyl esters can persist; HPLC with UV detection (λ = 254 nm) is recommended for purity assessment .
Advanced: How can computational modeling optimize the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways:
- Reaction path search : Identify energetically favorable pathways for cyclocondensation using software like Gaussian or ORCA .
- Solvent effects : COSMO-RS simulations model solvent interactions to select optimal media (e.g., toluene for Friedel-Crafts steps) .
- Catalyst screening : Virtual libraries of Lewis acids (e.g., ZnCl₂ vs. AlCl₃) can predict yield improvements before lab trials .
Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms regioselectivity of the 4-chlorophenyl group (δ ~7.3 ppm for aromatic protons) and cyclopropaneamide integration .
- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (amide I band) validate functional groups .
- XRD : Single-crystal X-ray diffraction resolves steric effects from the thieno[3,4-d]pyridazine core, with dihedral angles >30° indicating non-planarity .
Pitfalls : Overlapping signals in crowded regions (e.g., δ 1.2–1.5 ppm for ethyl esters) require DEPT-135 or HSQC for resolution .
Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
Discrepancies often arise from assay conditions or target specificity:
- Assay optimization :
- Target profiling :
Case study : A 10-fold IC₅₀ difference in anti-inflammatory assays was traced to LPS concentration variations in macrophage models .
Basic: What are the stability challenges for this compound under storage conditions?
Methodological Answer:
Degradation pathways include:
- Hydrolysis : The ester group is prone to hydrolysis in aqueous buffers (pH >7); lyophilization or storage at -20°C in anhydrous DMSO is advised .
- Photodegradation : UV exposure cleaves the thieno[3,4-d]pyridazine ring; amber vials and inert atmospheres (N₂) are essential .
Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) with LC-MS monitoring detect degradation products (e.g., free carboxylic acids) .
Advanced: How does the 4-chlorophenyl substituent influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing effects : The 4-Cl group enhances electrophilicity, improving binding to cysteine-rich kinase domains (e.g., BTK) .
- Steric effects : Substituent position (para vs. meta) alters pocket accessibility; molecular dynamics simulations show para-Cl optimizes hydrophobic contacts .
Comparative data : Analogues with 4-fluorophenyl groups exhibit 2–3× lower potency in kinase inhibition assays, highlighting halogen specificity .
Basic: What are the recommended in vitro assays for preliminary bioactivity screening?
Methodological Answer:
- Anticancer : MTT assay on HCT-116 (colon) and MCF-7 (breast) cell lines with EC₅₀ calculations via nonlinear regression .
- Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages, quantified via ELISA .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or MMP-9 with IC₅₀ determination using GraphPad Prism .
Controls : Include vehicle (DMSO) and positive controls (e.g., celecoxib for COX-2) .
Advanced: How can reaction scalability challenges be addressed for multi-gram synthesis?
Methodological Answer:
- Process intensification :
- DOE optimization :
Case study : Scaling from 1 g to 50 g increased impurity (e.g., dimerization) from 2% to 12%, resolved by adding TEMPO as a radical scavenger .
Basic: What are the solubility profiles of this compound in common solvents?
Methodological Answer:
- High solubility : DMSO (>50 mg/mL), DMF (~30 mg/mL) .
- Low solubility : Water (<0.1 mg/mL), hexane (insoluble) .
- NMR solvents : CDCl₃ (fully soluble at 10 mM); DMSO-d₆ may require heating .
Applications : Use DMSO for in vitro assays and ethanol/water mixtures (≤10%) for crystallization .
Advanced: How can metabolite identification studies inform toxicity profiling?
Methodological Answer:
- In vitro models : Incubate with liver microsomes (human/rat) and NADPH for CYP450-mediated metabolite detection .
- HR-MS/MS : Fragmentation patterns (e.g., m/z 467 → 349 for de-esterified metabolites) identify major pathways .
- Toxicophores : Detect reactive intermediates (e.g., epoxides) via glutathione trapping assays .
Mitigation : Structural modifications (e.g., replacing ethyl ester with tert-butyl) reduce hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
